molecular formula C18H17NO9S B2750146 7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 1209657-35-1

7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B2750146
CAS No.: 1209657-35-1
M. Wt: 423.39
InChI Key: RDXVKJLXMTUWND-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-substituted benzodioxine derivative featuring a carboxylic acid group at position 5 of the benzodioxine ring and an ethoxycarbonylamino-substituted phenoxy moiety at position 5.

Properties

IUPAC Name

7-[3-(ethoxycarbonylamino)phenoxy]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO9S/c1-2-25-18(22)19-11-4-3-5-12(8-11)28-29(23,24)13-9-14(17(20)21)16-15(10-13)26-6-7-27-16/h3-5,8-10H,2,6-7H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXVKJLXMTUWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C3C(=C2)OCCO3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, identified by its CAS number 1209657-35-1, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzodioxine scaffold through cyclization reactions.
  • Introduction of the sulfonyl and ethoxycarbonylamino groups via electrophilic aromatic substitution and acylation reactions.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives within this chemical class possess significant antifungal activity against pathogens such as Rhizoctonia solani and Fusarium oxysporum, with effective concentrations ranging from 29.6 to 495.9 µg/mL .

The proposed mechanism of action for this compound involves inhibition of key enzymatic pathways in microbial cells, potentially targeting cell wall synthesis or disrupting metabolic processes. This aligns with findings from related compounds that have shown efficacy against various bacterial strains .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against human cancer cell lines. Preliminary results suggest moderate cytotoxic effects with an IC50 value indicating selective toxicity towards cancer cells while sparing normal cells .

Case Studies

StudyFindings
Study on Antifungal Activity Demonstrated moderate to high antifungal activity against multiple fungal strains with specific ED50 values.
Cytotoxicity Assessment Showed selective cytotoxicity in human cancer cell lines compared to normal cells.
Mechanistic Studies Indicated potential pathways for enzyme inhibition leading to microbial death.

Scientific Research Applications

Medicinal Applications

  • TRPM8 Antagonism : Research indicates that sulfonamide compounds similar to this compound exhibit antagonistic activity against the TRPM8 ion channel, which is implicated in pain sensation and thermosensation. This suggests potential applications in pain management therapies .
  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The incorporation of the benzodioxine moiety may enhance the selectivity and potency of these compounds against specific cancer types.
  • Antimicrobial Properties : Compounds featuring sulfonamide groups are well-known for their antibacterial properties. This compound could be explored for its effectiveness against resistant bacterial strains.

Case Studies

  • Case Study 1 : A study exploring the TRPM8 antagonistic activity of related sulfonamide compounds demonstrated significant inhibition of TRPM8-mediated currents in vitro, suggesting a pathway for developing new analgesics targeting neuropathic pain .
  • Case Study 2 : In vitro assays on derivatives of benzodioxine compounds indicated that modifications at the sulfonamide position could enhance cytotoxicity against various cancer cell lines, pointing towards a promising avenue for anticancer drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzodioxine derivatives, which are often modified with sulfonyl, ester, or amino groups to tune physicochemical and biological properties. Below is a detailed comparison with structurally related compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 2,3-dihydro-1,4-benzodioxine - Sulfonamide
- Ethoxycarbonylamino
- Carboxylic acid
C₁₉H₁₈N₂O₉S* ~466.42* Unique sulfonamide-phenoxy bridge; potential for hydrogen bonding via carboxylic acid and amide groups.
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate 2,3-dihydro-1,4-benzodioxine - Ethyl ester
- Amino group
C₁₂H₁₅NO₄ 237.25 Simpler structure with ester and amino substituents; lacks sulfonamide and carboxylic acid groups.
Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate Benzodiazepine - Chlorophenyl
- Ethyl ester
- Ketone
C₁₈H₁₄Cl₂N₂O₃ 377.22 Benzodiazepine core instead of benzodioxine; two chlorine atoms enhance lipophilicity.
[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate Chromen + benzodioxole - Methoxyphenoxy
- Benzodioxole ester
C₂₅H₁₈O₈ 446.41 Chromen ring fused with benzodioxole; ester and ketone groups dominate reactivity.

*Calculated based on molecular formula derived from IUPAC name.

Key Differences

Core Structure: The target compound’s benzodioxine core distinguishes it from benzodiazepine () or chromen-benzodioxole hybrids (). Benzodioxine derivatives are less commonly studied than benzodiazepines, which are well-known for CNS activity .

This could improve solubility but reduce membrane permeability. The ethoxycarbonylamino group introduces steric bulk and hydrolytic instability relative to simpler amino or methoxy substituents in analogs .

Synthetic Utility :

  • Unlike intermediates like 3-O-Feruloylquinic Acid (), which is a natural product used as a reference standard, the target compound’s synthetic design suggests tailored applications in drug development, possibly as a protease inhibitor or receptor antagonist.

Research Findings

  • For example, ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate () is a precursor for anticonvulsant agents .
  • Stability and Reactivity : The carboxylic acid group may facilitate salt formation (e.g., sodium or potassium salts) for improved bioavailability, whereas the sulfonamide bridge could confer metabolic resistance compared to ester-containing analogs .

Q & A

Q. Yield Optimization :

  • Employ high-purity intermediates to minimize side reactions.
  • Optimize reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete sulfonation) .
  • Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to avoid hydrolysis of sensitive groups.

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of the benzodioxine ring (δ 4.2–4.5 ppm for -OCH₂CH₂O-), sulfonyl group (downfield shifts ~δ 7.5–8.5 ppm for aromatic protons adjacent to SO₂), and ethoxycarbonyl moiety (δ 1.2–1.4 ppm for CH₃CH₂O-) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) with <2 ppm error.
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., S=O stretching at 1350–1150 cm⁻¹, C=O at ~1700 cm⁻¹).

Advanced: How can researchers address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without denaturing proteins.
  • pH Adjustment : Deprotonate the carboxylic acid group (pKa ~2–3) by preparing stock solutions in PBS (pH 7.4) to improve hydrophilicity.
  • Derivatization : Temporarily convert the carboxylic acid to a methyl ester for cell permeability, followed by enzymatic hydrolysis in situ.

Advanced: What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via HPLC-MS .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor changes via UV spectroscopy.

Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in sulfonation reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites on the benzodioxine ring.
  • Transition State Analysis : Model the sulfonation reaction to compare activation energies for different substitution patterns.
  • Solvent Effects : Simulate polar solvents (e.g., DCM vs. THF) to assess their impact on reaction pathways .

Advanced: What mechanistic approaches can elucidate the role of the ethoxycarbonylamino group in biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified ethoxycarbonyl groups (e.g., methyl or tert-butyl esters) and compare binding affinities.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
  • Molecular Dynamics Simulations : Model hydrogen bonding between the ethoxycarbonyl group and active-site residues .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Standardized Assay Conditions : Validate protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments across independent labs.
  • Metabolite Profiling : Confirm compound stability during assays via LC-MS to rule out degradation artifacts.
  • Orthogonal Assays : Use fluorescence-based and radiometric assays to cross-verify enzymatic inhibition data.

Advanced: What strategies ensure regioselective functionalization of the benzodioxine core?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to steer sulfonation to the desired position.
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) to favor kinetic over thermodynamic products.
  • Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to polarize the sulfonyl chloride and enhance regioselectivity .

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